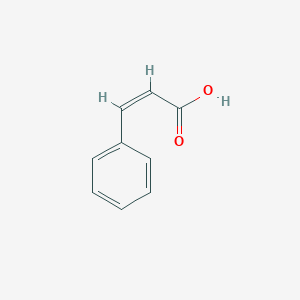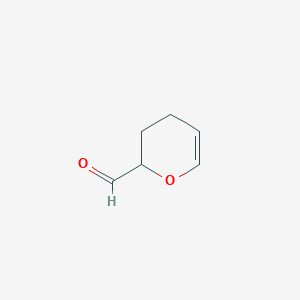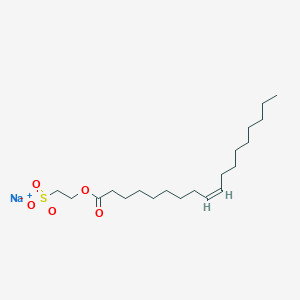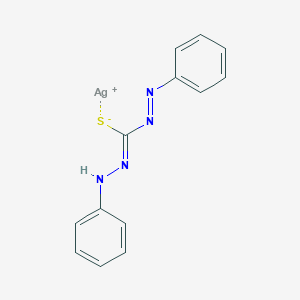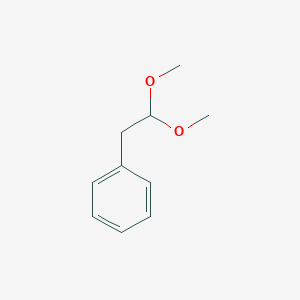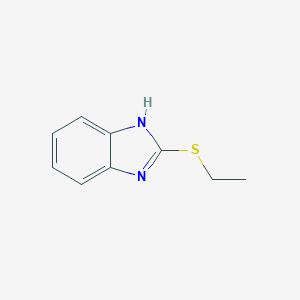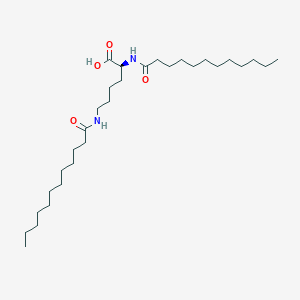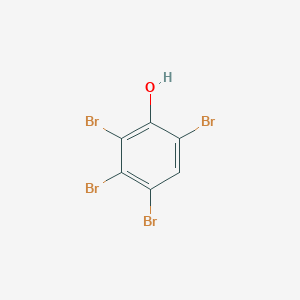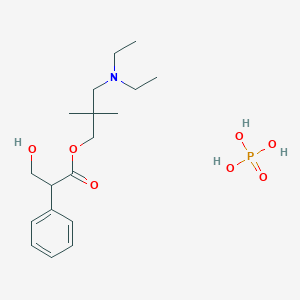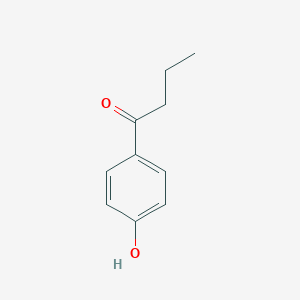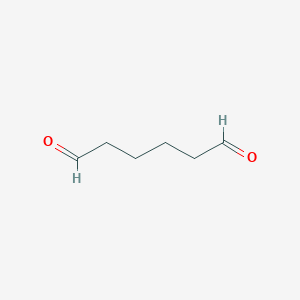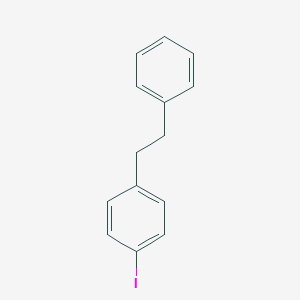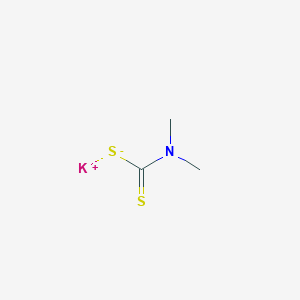
Potassium dimethyldithiocarbamate
概要
説明
Potassium dimethyldithiocarbamate is an organosulfur compound with the chemical formula C₃H₆KNS₂. It is a broad-spectrum biocide primarily used for the treatment of wastewater. This compound is known for its antimicrobial properties, which inhibit the growth of bacteria and fungi .
作用機序
Target of Action
Potassium dimethyldithiocarbamate (PDDC) is a broad-spectrum biocide . Its primary targets are bacteria and fungi . These microorganisms are controlled by PDDC in various applications, particularly in wastewater treatment .
Mode of Action
PDDC inhibits the growth of bacteria and fungi through its antimicrobial activity . It prevents bacterial attachment to surfaces, which may be due to its ability to bind covalently with proteins and form a protective layer on metal surfaces . This interaction with its targets leads to changes in the microbial community, reducing the number of harmful bacteria and fungi.
Biochemical Pathways
It’s known that pddc can form stable complexes with transition metals . This chelating ability has been utilized in numerous applications and could potentially affect various biochemical reactions .
Pharmacokinetics
It’s known that pddc solution decomposes slowly to give hydrogen sulfide and dimethylamine . This decomposition is accelerated by acidification . More research is needed to fully understand the pharmacokinetics of PDDC.
Result of Action
The result of PDDC’s action is the inhibition of bacterial and fungal growth . This leads to a reduction in the number of these microorganisms in the treated environment, such as wastewater systems
Action Environment
Environmental factors can influence the action, efficacy, and stability of PDDC. For example, PDDC solution decomposes slowly to give toxic hydrogen sulfide and dimethylamine, and this decomposition is accelerated by acidification . Therefore, the pH of the environment could potentially influence the action and stability of PDDC. Furthermore, PDDC is used in various environments, such as wastewater systems , where factors like temperature, presence of other chemicals, and microbial community composition could influence its efficacy.
生化学分析
Biochemical Properties
Potassium dimethyldithiocarbamate interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the growth of bacteria and fungi, indicating that it likely interacts with key enzymes and proteins involved in these organisms’ metabolic processes
Cellular Effects
It is known to have antimicrobial activity, suggesting that it can influence cell function in bacteria and fungi
Molecular Mechanism
It is known to bind covalently with proteins, which may inhibit or activate certain enzymes It may also cause changes in gene expression, but this is not yet confirmed
Metabolic Pathways
It is likely that it interacts with enzymes or cofactors in the metabolic pathways of bacteria and fungi, given its antimicrobial activity
準備方法
Synthetic Routes and Reaction Conditions: Potassium dimethyldithiocarbamate is synthesized by reacting carbon disulfide with dimethylamine in the presence of potassium hydroxide. The reaction typically occurs under alkaline conditions. The general reaction is as follows: [ \text{CS}_2 + \text{HN(CH}_3\text{)}_2 + \text{KOH} \rightarrow \text{K(S}_2\text{CN(CH}_3\text{)}_2) + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production involves metering carbon disulfide, a concentrated potassium hydroxide solution (40%), a concentrated dimethylamine solution (50%), and softened water in specific proportions. The dimethylamine solution is first introduced into a reaction kettle, followed by cooling to 5-20°C. Carbon disulfide and potassium hydroxide are then added, and the reaction proceeds for 100-150 minutes .
Types of Reactions:
Decomposition: this compound decomposes slowly to produce hydrogen sulfide and dimethylamine.
Substitution: The compound can react with aldehydes, nitrides, and hydrides to generate flammable gases.
Common Reagents and Conditions:
Acids: Accelerate the decomposition process.
Oxidizing Agents: Incompatible with the compound, leading to potential hazardous reactions.
Major Products:
Hydrogen Sulfide: A toxic gas produced during decomposition.
Dimethylamine: A byproduct of the decomposition process.
科学的研究の応用
Potassium dimethyldithiocarbamate has diverse applications in various fields:
Chemistry: Used as a chelating agent for transition metals and in the synthesis of other compounds.
Biology: Employed in studies involving enzyme inhibition and antimicrobial activity.
Medicine: Investigated for its potential anticancer and antiviral properties.
Industry: Utilized as a vulcanization accelerator, froth flotation collector, and in antifouling coatings.
類似化合物との比較
Sodium Dimethyldithiocarbamate: Similar in structure and function, used as a fungicide and rubber chemical precursor.
Zinc Dimethyldithiocarbamate: Known for its use in rubber vulcanization.
Ferric Dimethyldithiocarbamate: Utilized in various industrial applications.
Uniqueness: Potassium dimethyldithiocarbamate is unique due to its specific use in wastewater treatment and its broad-spectrum biocidal properties. Its ability to inhibit bacterial attachment to surfaces and form a protective layer on metal surfaces distinguishes it from other dithiocarbamates .
特性
CAS番号 |
128-03-0 |
|---|---|
分子式 |
C3H7KNS2 |
分子量 |
160.33 g/mol |
IUPAC名 |
potassium;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C3H7NS2.K/c1-4(2)3(5)6;/h1-2H3,(H,5,6); |
InChIキー |
CCPXJWCBSIZVGZ-UHFFFAOYSA-N |
異性体SMILES |
CN(C)C(=S)[S-].[K+] |
SMILES |
CN(C)C(=S)[S-].[K+] |
正規SMILES |
CN(C)C(=S)S.[K] |
沸点 |
212 °F |
Color/Form |
Clear, colorless liquid |
密度 |
Specific gravity= 1.02 g/cu cm (Water = 1) |
| 128-03-0 | |
物理的記述 |
Potassium dimethyldithiocarbamate appears as a concentrated aqueous solution. A green liquid. |
ピクトグラム |
Environmental Hazard |
同義語 |
Busan 85 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Potassium dimethyldithiocarbamate highlighted in the research?
A1: The research primarily focuses on this compound's application as an algaecide. In a study comparing various substances for controlling algae in cooling pad systems, this compound (referred to as MBC-325) demonstrated significant efficacy in inhibiting algal growth. [] Notably, when used in combination with an alkyl dimethyl benzylammonium chloride compound (WTB-28), this compound provided almost complete algae control for a significant portion of the experimental period. []
Q2: Can you elaborate on the production process of this compound as described in the research?
A2: The research outlines a specific production method for this compound involving a controlled reaction within a specialized device. [] The key steps include:
Q3: Are there any insights into the mechanism of action of this compound against algae?
A3: While the research highlights the efficacy of this compound as an algaecide, it doesn't delve into the specific mechanism of action against algae. [] Further research is needed to elucidate the precise biochemical interactions responsible for its algicidal properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


